molecular formula C4H7NO4S B13151615 3-mercapto-L-aspartic acid

3-mercapto-L-aspartic acid

Cat. No.: B13151615
M. Wt: 165.17 g/mol
InChI Key: MWUQQPGZOPQTIX-PIKHSQJKSA-N
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Description

(2R)-2-Amino-3-mercaptosuccinic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2), a mercapto group (-SH), and a carboxylic acid group (-COOH) attached to a succinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-mercaptosuccinic acid can be achieved through several methodsAnother method includes the cyclization of γ-substituted amino acid derivatives, which can be further modified to introduce the mercapto group .

Industrial Production Methods

Industrial production of (2R)-2-Amino-3-mercaptosuccinic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-mercaptosuccinic acid undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amino acids or amides.

Scientific Research Applications

(2R)-2-Amino-3-mercaptosuccinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-mercaptosuccinic acid involves its interaction with various molecular targets and pathways. The mercapto group can act as a nucleophile, participating in reactions with electrophilic centers. The amino group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological processes such as enzyme activity and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-Tartaric acid
  • (2S,3S)-Tartaric acid
  • meso-Tartaric acid

Uniqueness

(2R)-2-Amino-3-mercaptosuccinic acid is unique due to the presence of both an amino group and a mercapto group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one of these functional groups .

Properties

Molecular Formula

C4H7NO4S

Molecular Weight

165.17 g/mol

IUPAC Name

(2R)-2-amino-3-sulfanylbutanedioic acid

InChI

InChI=1S/C4H7NO4S/c5-1(3(6)7)2(10)4(8)9/h1-2,10H,5H2,(H,6,7)(H,8,9)/t1-,2?/m0/s1

InChI Key

MWUQQPGZOPQTIX-PIKHSQJKSA-N

Isomeric SMILES

[C@H](C(C(=O)O)S)(C(=O)O)N

Canonical SMILES

C(C(C(=O)O)S)(C(=O)O)N

Origin of Product

United States

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